molecular formula C19H17F3N6 B3775298 3-(4-Pyridin-2-ylpiperazin-1-yl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-triazine

3-(4-Pyridin-2-ylpiperazin-1-yl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-triazine

Cat. No.: B3775298
M. Wt: 386.4 g/mol
InChI Key: FLHWTQYXNIIZDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Pyridin-2-ylpiperazin-1-yl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-triazine is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridinylpiperazine moiety and a trifluoromethylphenyl group attached to a triazine ring. Its distinct chemical properties make it a valuable subject of study in medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Pyridin-2-ylpiperazin-1-yl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-triazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridinylpiperazine Moiety: This step involves the reaction of 2-chloropyridine with piperazine under basic conditions to form 4-pyridin-2-ylpiperazine.

    Synthesis of the Triazine Core: The triazine ring is synthesized by reacting cyanuric chloride with an appropriate amine or hydrazine derivative.

    Coupling Reactions: The final step involves coupling the pyridinylpiperazine moiety with the triazine core and the trifluoromethylphenyl group using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-(4-Pyridin-2-ylpiperazin-1-yl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-triazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents such as thionyl chloride or bromine.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides or carboxylic acids.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of halogenated derivatives or substituted triazines.

Scientific Research Applications

3-(4-Pyridin-2-ylpiperazin-1-yl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-triazine has a wide range of scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.

    Pharmacology: The compound is investigated for its interactions with biological targets such as receptors and enzymes.

    Materials Science: It is used in the development of advanced materials with unique electronic and optical properties.

    Biology: The compound is explored for its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of 3-(4-Pyridin-2-ylpiperazin-1-yl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-triazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. For example, it may bind to a receptor and either activate or inhibit its signaling, leading to downstream effects on cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Pyridin-2-ylpiperazin-1-yl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-triazine stands out due to its unique combination of a pyridinylpiperazine moiety and a trifluoromethylphenyl group attached to a triazine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(4-pyridin-2-ylpiperazin-1-yl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-triazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N6/c20-19(21,22)15-5-3-4-14(12-15)16-13-24-26-18(25-16)28-10-8-27(9-11-28)17-6-1-2-7-23-17/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLHWTQYXNIIZDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C3=NC(=CN=N3)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Pyridin-2-ylpiperazin-1-yl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-triazine
Reactant of Route 2
Reactant of Route 2
3-(4-Pyridin-2-ylpiperazin-1-yl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-triazine
Reactant of Route 3
Reactant of Route 3
3-(4-Pyridin-2-ylpiperazin-1-yl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-triazine
Reactant of Route 4
Reactant of Route 4
3-(4-Pyridin-2-ylpiperazin-1-yl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-triazine
Reactant of Route 5
Reactant of Route 5
3-(4-Pyridin-2-ylpiperazin-1-yl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-triazine
Reactant of Route 6
3-(4-Pyridin-2-ylpiperazin-1-yl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-triazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.